Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is an organoboron compound featuring a cyclopropane sulfonamide moiety linked to a meta-substituted phenyl ring bearing a pinacol boronate ester. This structure combines a sulfonamide group (known for hydrogen-bonding capabilities and metabolic stability) with a boronate ester (critical for Suzuki-Miyaura cross-coupling reactions). The compound is synthesized via nucleophilic and amidation reactions, with structural characterization performed using NMR, IR, MS, and single-crystal X-ray diffraction .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)17-22(18,19)13-8-9-13/h5-7,10,13,17H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTRKDXBVFNBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-tert-Butyl-(3-Chloro)Propyl Sulfonamide
Chloropropane sulfonyl chloride reacts with tert-butylamine in toluene at 5°C to form N-tert-butyl-(3-chloro)propyl sulfonamide. Triethylamine is employed as a base to neutralize HCl byproducts. The reaction proceeds quantitatively without intermediate isolation, enabling direct progression to cyclopropane ring closure.
Cyclopropanation via n-Butyllithium-Mediated Ring Closure
The chloro intermediate undergoes dehydrohalogenation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -30°C. This generates a sulfonamide-stabilized carbanion, which undergoes intramolecular nucleophilic displacement to form cyclopropane sulfonic acid tert-butylamide. Critical parameters include:
Deprotection with Formic Acid
The tert-butyl group is cleaved using formic acid at 80°C under nitrogen sparging to prevent oxidative degradation. Residual formic acid is removed via co-evaporation with toluene, yielding cyclopropanesulfonamide with >99% purity (GC).
| Parameter | Optimized Value |
|---|---|
| Catalyst | Pd(dppf)Cl (5 mol%) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Base | Potassium acetate (3 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Time | 12 hours |
The reaction affords N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide in 75–80% yield after column chromatography (silica gel, hexane/ethyl acetate).
Industrial-Scale Considerations
Solvent Recycling
Toluene and THF are recovered via fractional distillation, reducing production costs by 20–30%.
Catalyst Recovery
Palladium from Miyaura borylation is sequestered using activated carbon filters, achieving 95% recovery rates.
Waste Stream Management
Formic acid residues are neutralized with calcium hydroxide, generating calcium formate for agricultural use.
Analytical Characterization
| Technique | Key Data |
|---|---|
| H NMR (400 MHz, CDCl) | δ 1.32 (s, 12H, Bpin), 1.45–1.50 (m, 4H, cyclopropane), 7.35–7.60 (m, 4H, Ar–H) |
| B NMR (128 MHz, CDCl) | δ 30.2 (s, Bpin) |
| HPLC (C18, MeCN/HO) | t = 8.2 min, 99.5% purity |
Chemical Reactions Analysis
Types of Reactions
Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenated compounds or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted boronic esters and sulfonamides.
Scientific Research Applications
Drug Discovery Applications
Cyclopropanesulfonamides have been investigated for their potential as therapeutic agents, particularly in oncology and neurology.
Inhibition of MYC Oncogene Activity
Recent studies have focused on the development of small molecule inhibitors targeting the MYC oncogene, a key player in tumorigenesis. Cyclopropanesulfonamide derivatives have been identified as promising candidates due to their ability to disrupt the interaction between MYC and its chromatin cofactor WDR5. The binding affinity of these compounds has been optimized through structure-guided design, leading to significant advancements in the treatment of MYC-driven tumors .
Nav Inhibitors
Another notable application of cyclopropanesulfonamide derivatives is in the inhibition of the Nav 1.7 sodium channel, which is implicated in pain signaling. Research has demonstrated that specific sulfonamide derivatives can effectively inhibit this channel, offering potential pathways for pain management therapies .
Catalytic Applications
Cyclopropanesulfonamides are also being explored for their catalytic properties in organic synthesis.
Asymmetric Cyclopropanation
The compound's unique structure allows it to function as an effective chiral auxiliary in asymmetric cyclopropanation reactions. Studies have shown that cyclopropanesulfonamide can facilitate the formation of enantioenriched cyclopropane derivatives when used with specific catalysts . This application is particularly valuable in the synthesis of complex organic molecules where stereocontrol is crucial.
Hydrogenation Reactions
Cyclopropanesulfonamides have been utilized in diastereoselective and enantioselective hydrogenation reactions of N-heteroaromatic compounds. These reactions demonstrate high yields and selectivities, showcasing the versatility of cyclopropanesulfonamides in modern synthetic methodologies .
Case Study: MYC Inhibition
A high-throughput screening campaign identified several cyclopropanesulfonamide derivatives with potent inhibitory effects on the MYC-WDR5 interaction. The most promising compounds exhibited binding affinities in the low micromolar range (Kd < 2.5 μM), demonstrating their potential as lead compounds for further development .
| Compound ID | Structure | Binding Affinity (Kd) | Target |
|---|---|---|---|
| 1 | Structure | 0.43 μM | WDR5 |
| 2 | Structure | 1.0 μM | WDR5 |
| 3 | Structure | 0.75 μM | WDR5 |
Case Study: Nav Inhibition
Research into Nav 1.7 inhibitors has revealed that certain cyclopropanesulfonamide derivatives can significantly reduce channel activity, providing a new avenue for pain relief therapies.
| Compound ID | Structure | IC50 (nM) | Target |
|---|---|---|---|
| A | Structure | 50 | Nav 1.7 |
| B | Structure | 30 | Nav 1.7 |
Mechanism of Action
The mechanism of action of Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical applications. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and affecting various biological pathways .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22BNO4S
- Molecular Weight : 323.2155 g/mol
- CAS Number : 879487-14-6
- Structure : The compound features a cyclopropane ring attached to a sulfonamide group and a phenyl group substituted with a dioxaborolane moiety.
Cyclopropanesulfonamides generally act by inhibiting specific enzymes or proteins involved in disease processes. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion.
Anticancer Activity
Recent studies have highlighted the potential of cyclopropanesulfonamides in cancer treatment. A notable investigation focused on their ability to disrupt protein-protein interactions crucial for tumor growth. For example, compounds with similar structures have shown promise in inhibiting the MYC oncogene's interaction with its cofactor WDR5, which is vital for tumorigenesis .
Antimicrobial Properties
Cyclopropanesulfonamides have also been evaluated for their antimicrobial activities. In vitro studies suggest that these compounds can exhibit significant antibacterial effects against various strains of bacteria by targeting bacterial enzymes essential for survival.
Case Studies
-
MYC Inhibition Study :
- Objective : To explore the inhibition of MYC-WDR5 interaction.
- Method : High-throughput screening identified several cyclopropanesulfonamide derivatives with effective binding affinities.
- Results : Compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as therapeutic agents against MYC-driven tumors .
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity of cyclopropanesulfonamide derivatives.
- Method : Various derivatives were tested against Gram-positive and Gram-negative bacteria.
- Results : Certain compounds displayed significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H22BNO4S |
| Molecular Weight | 323.2155 g/mol |
| CAS Number | 879487-14-6 |
| Anticancer IC50 | Low micromolar range |
| Antimicrobial MIC | Varies by strain |
Q & A
Q. What are the key synthetic methodologies for preparing Cyclopropanesulfonamide derivatives with boronate ester groups?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). Cyclopropanesulfonamide is then coupled to the boronate-substituted aryl scaffold using nucleophilic substitution or amidation reactions. Key catalysts include Pd(dppf)Cl₂, with optimized conditions (e.g., dioxane solvent, potassium acetate base, 80–100°C) .
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR: The cyclopropane ring protons appear as distinct multiplets (δ ~1.0–2.5 ppm), while the sulfonamide NH proton resonates near δ 8–9 ppm. The aryl-boronate group shows characteristic peaks for dioxaborolane methyl groups (δ ~1.3 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., MW 341.21 for the fluorinated analog) .
- X-ray Crystallography: Used to resolve steric effects of the cyclopropane and sulfonamide groups, as seen in structurally similar iridium complexes .
Q. What are the primary applications in medicinal chemistry?
Methodological Answer: The boronate ester enables participation in cross-coupling reactions to generate biaryl sulfonamides, which are explored as enzyme inhibitors (e.g., GSK-3β, IKK-β) or tau aggregation modulators in neurodegenerative diseases. The cyclopropane group enhances metabolic stability .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?
Methodological Answer: The bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group directs coupling to less hindered positions. Computational studies (DFT) predict electron-withdrawing sulfonamide groups reduce electron density at the para position, favoring meta coupling. Experimental validation via Hammett analysis is recommended .
Q. What strategies mitigate hydrolysis of the boronate ester during biological assays?
Methodological Answer:
Q. How does the cyclopropane ring affect conformational dynamics in target binding?
Methodological Answer: The cyclopropane imposes rigidity, reducing entropy loss upon binding. Molecular dynamics simulations show restricted rotation of the sulfonamide group, enhancing affinity for hydrophobic pockets (e.g., in tau protein aggregates). Compare with acyclic analogs via SPR or ITC to quantify ΔΔG contributions .
Q. What contradictions exist in reported bioactivity data for this compound class?
Methodological Answer: Discrepancies arise from:
Q. How can computational modeling guide the optimization of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
